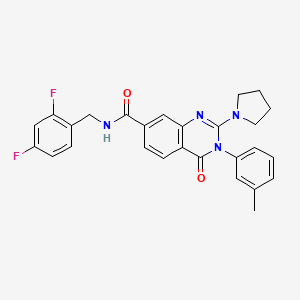

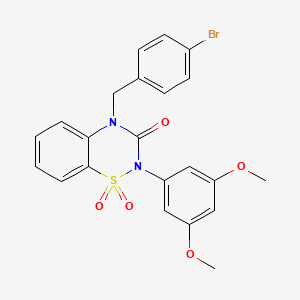

![molecular formula C13H14N2O2 B2452825 Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate CAS No. 697234-09-6](/img/structure/B2452825.png)

Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate” is an organic compound that belongs to the class of benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .

Synthesis Analysis

The synthesis of a series of different 1,2,3,4-tetrahydro- and pyrido [1,2- a ]benzimidazoles has been reported . These compounds have been assessed for their in vitro antibacterial activity against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli AB1157, Pseudomonas aeruginosa PAO1) bacteria .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Troxler and Weber (1974) demonstrated the synthesis of Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate through the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate, leading to various derivatives. They also explored the compound's crystal structure through X-ray analysis, providing insights into its molecular configuration (Troxler & Weber, 1974).

- Another study by Weber and Troxler (1974) further examined the crystal structure of 1,2,3,4-Tetrahydro-1-methyl-2-oxopyrimido[1,2-a]benzimidazol-4-carboxylicacid-methylester, a related compound, through X-ray analysis (Weber & Troxler, 1974).

Chemical Properties and Reactions

- Shazhenov and Kadyrov (1977) developed a one-step method for preparing 2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole and its derivatives. Their research contributes to understanding the compound's chemical behavior under various conditions (Shazhenov & Kadyrov, 1977).

Applications in Antineoplastic Agents

- A study by Abdel-Hafez (2007) focused on synthesizing and evaluating the antineoplastic activities of various derivatives of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole. This research is significant in exploring potential cancer treatments (Abdel-Hafez, 2007).

Novel Synthesis Methods

- Jagadeesha et al. (2023) developed a novel microwave-assisted protocol for the rapid synthesis of methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) with antileukemic activity. This study represents an advancement in the efficient synthesis of benzimidazole derivatives (Jagadeesha et al., 2023).

Therapeutic Potential

- Śladowska et al. (2000) synthesized and evaluated the pharmacological properties of various derivatives of Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate, exploring their potential therapeutic applications (Śladowska et al., 2000).

Anti-inflammatory and Antimicrobial Activities

- ANISETTI et al. (2017) synthesized a series of novel benzo[d]imidazolyl tetrahydropyridine carboxylates and evaluated their anti-inflammatory, antioxidant, antibacterial, and antifungal activities. This study indicates the compound's potential in addressing various health issues (ANISETTI & Reddy, 2017).

Safety And Hazards

Direcciones Futuras

The antibacterial activity of some of the condensed benzimidazole derivatives, including “Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate”, and the low toxicity of similar azaheterocycles suggest potential for further searches for novel antibiotics among compounds of this class . The development of resistance in bacteria to existing antibiotics necessitates the ongoing synthesis of novel biologically active compounds and studies of their antibacterial activity .

Propiedades

IUPAC Name |

methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-13(16)9-5-6-11-10(8-9)14-12-4-2-3-7-15(11)12/h5-6,8H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUIEULYHLTUGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N3CCCCC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

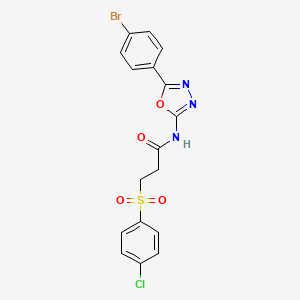

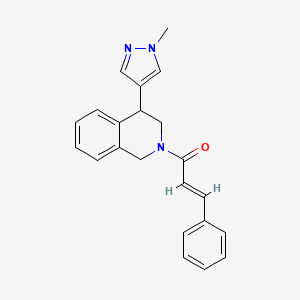

![2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole](/img/structure/B2452749.png)

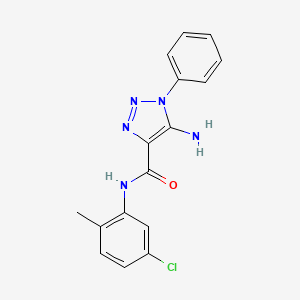

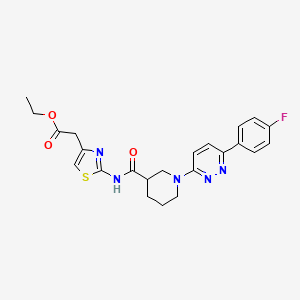

![methyl 2-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2452750.png)

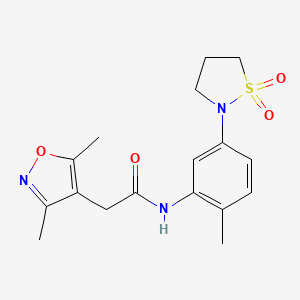

![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2452753.png)

![3'-(3-Chloro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2452754.png)

![Ethyl 4-[(diethylamino)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452756.png)

![2-(2-phenoxypropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2452760.png)

![1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone](/img/structure/B2452763.png)